molecular formula C15H19F3N2O2 B1409496 Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate CAS No. 2206820-62-2

Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate

Cat. No.: B1409496
CAS No.: 2206820-62-2
M. Wt: 316.32 g/mol
InChI Key: HUNPCFXEHQGDEF-UHFFFAOYSA-N
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Description

Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate is a chemical compound that features a trifluoromethyl group, a piperazine ring, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate is unique due to the combination of its trifluoromethyl group, piperazine ring, and benzoate ester. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

IUPAC Name

methyl 3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c1-19-3-5-20(6-4-19)10-11-7-12(14(21)22-2)9-13(8-11)15(16,17)18/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNPCFXEHQGDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC(=C2)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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